5-(Methylthio)-2,3-dihydro-1H-inden-1-one
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Overview
Description
5-(Methylthio)-2,3-dihydro-1H-inden-1-one: is an organic compound characterized by the presence of a methylthio group attached to an indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-2,3-dihydro-1H-inden-1-one typically involves the introduction of a methylthio group to an indanone precursor. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with methylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indanone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, room temperature to reflux.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol, room temperature to slightly elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indanone derivatives.
Scientific Research Applications
5-(Methylthio)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methylthioadenosine: A naturally occurring nucleoside with similar sulfur-containing functional groups.
5-Methylthio-1,3,4-thiadiazole: A heterocyclic compound with a similar methylthio group.
Uniqueness
5-(Methylthio)-2,3-dihydro-1H-inden-1-one is unique due to its indanone structure combined with a methylthio group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H10OS |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
5-methylsulfanyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10OS/c1-12-8-3-4-9-7(6-8)2-5-10(9)11/h3-4,6H,2,5H2,1H3 |
InChI Key |
FRSLPQAUUDFNRC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
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